molecular formula C13H15NO B1596745 2-Benzoylhexanenitrile CAS No. 561305-79-1

2-Benzoylhexanenitrile

Cat. No.: B1596745
CAS No.: 561305-79-1
M. Wt: 201.26 g/mol
InChI Key: KVQGIPKUSOSNAV-UHFFFAOYSA-N
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Description

Contextualization of Nitrile and Ketone Functionalities in Synthetic Chemistry

The synthetic utility of 2-Benzoylhexanenitrile is best understood by first considering the individual roles of its constituent nitrile and ketone functionalities.

Nitrile groups (-C≡N) are of immense importance in organic synthesis due to their unique electronic properties and diverse reactivity. rsc.org The carbon-nitrogen triple bond creates a reactive site that can participate in a wide array of chemical transformations, making nitriles valuable intermediates. sioc-journal.cn They can be readily converted into other functional groups such as carboxylic acids, primary amines, amides, and even ketones, thereby serving as a linchpin in complex synthetic sequences. rrscientific.comresearchgate.net

Furthermore, the electron-withdrawing nature of the nitrile group can activate adjacent carbon atoms, facilitating the formation of new carbon-carbon bonds. This activating capability is crucial for constructing intricate molecular skeletons. rsc.org Nitriles are key components in the synthesis of numerous pharmaceuticals, agrochemicals, and materials, often playing a pivotal role in the construction of heterocyclic rings like pyridines and pyrimidines. nih.gov

Ketone moieties are fundamental functional groups in organic chemistry, primarily recognized for their role in the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The electrophilic nature of the carbonyl carbon allows for nucleophilic additions, a cornerstone of many synthetic strategies. Reactions such as the aldol (B89426) addition, Grignard reactions, and Wittig reactions all leverage the reactivity of the ketone group to build molecular complexity. organic-chemistry.orgdu.ac.in

Beyond simple bond formation, ketones are instrumental in the field of stereocontrolled synthesis. du.ac.inresearchgate.net The prochiral nature of many ketones allows for the diastereoselective or enantioselective introduction of new stereocenters. wikipedia.org The development of chiral catalysts and auxiliaries has enabled highly selective transformations of ketones, providing access to specific stereoisomers of complex molecules, a critical aspect in the synthesis of pharmaceuticals and natural products. du.ac.inddugu.ac.in

Overview of Alpha-Keto Nitrile Motifs in Complex Molecule Construction

The combination of a ketone and a nitrile group on the same carbon atom, as seen in α-keto nitriles like this compound, creates a powerful synthetic intermediate. caltech.edu These motifs are not merely the sum of their parts; the two functional groups can act in concert to enable unique transformations. β-Ketonitriles, a closely related class of compounds, are well-established as important precursors for the synthesis of a variety of heterocyclic compounds, including dihydropyrans, pyrazoles, and pyridones. caltech.edu

The α-keto nitrile functionality is a key structural unit in a range of biologically active molecules and serves as a versatile building block for more complex structures. For instance, they are used in the synthesis of α-amino ketones, which are important scaffolds in medicinal chemistry. tue.nl Recent advances have highlighted the utility of β-ketonitriles in the synthesis of α-ketoesters and various carbocyclic and heterocyclic compounds. nih.gov

Research Trajectories and Underexplored Methodologies for this compound

The documented synthesis of this compound involves the acylation of a primary alkyl cyanide. Specifically, the reaction of hexanenitrile (B147006) with an N-acylbenzotriazole in the presence of a strong base like n-butyllithium at low temperatures affords this compound as a pale yellow oil. caltech.edu This method provides the product in good yield and has been characterized by nuclear magnetic resonance (NMR) spectroscopy. caltech.edu

While this represents a viable synthetic route, the full potential of this compound remains largely unexplored. Current research trends in organic synthesis suggest several avenues for future investigation. The development of catalytic and asymmetric syntheses of this compound would be a significant advancement. For example, the enzymatic synthesis of the related isomer, (S)-3-benzoylhexanenitrile, highlights the potential for biocatalysis in accessing chiral α-keto nitriles with high enantioselectivity. oaepublish.comorganic-chemistry.org Such methods would be highly valuable for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Furthermore, the reactivity of this compound itself is an area ripe for exploration. Investigating its participation in multicomponent reactions, cycloadditions, and as a precursor to novel heterocyclic systems could uncover new and efficient synthetic methodologies. The application of modern synthetic techniques, such as photoredox catalysis or continuous flow chemistry, to the synthesis and transformation of this compound could also lead to more sustainable and efficient processes. tue.nlnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

561305-79-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-benzoylhexanenitrile

InChI

InChI=1S/C13H15NO/c1-2-3-7-12(10-14)13(15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3

InChI Key

KVQGIPKUSOSNAV-UHFFFAOYSA-N

SMILES

CCCCC(C#N)C(=O)C1=CC=CC=C1

Canonical SMILES

CCCCC(C#N)C(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzoylhexanenitrile

De Novo Synthetic Routes and Pathway Optimization

De novo synthesis, the construction of complex molecules from simpler, commercially available starting materials, is central to the production of 2-benzoylhexanenitrile. reactome.orgillinois.edunih.gov Pathway optimization focuses on improving reaction efficiency, yield, and selectivity while minimizing byproducts and environmental impact.

Development of Novel Carbon-Carbon Coupling Strategies for the Hexanenitrile (B147006) Chain

The formation of the carbon-carbon bond between the benzoyl group and the hexanenitrile backbone is a critical step in the synthesis of this compound. dtu.dksioc-journal.cnwikipedia.org Modern synthetic strategies are continuously being developed to enhance the efficiency and applicability of this transformation.

Enolate chemistry provides a powerful tool for the regioselective formation of carbon-carbon bonds. patsnap.commasterorganicchemistry.com In the context of this compound synthesis, the generation of a specific enolate from a hexanenitrile derivative allows for its subsequent reaction with a benzoylating agent.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. almerja.comchemistrysteps.com For instance, the use of a sterically hindered, strong base such as lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, which is the less substituted and more reactive form. patsnap.comchemistrysteps.com This is particularly relevant when the starting nitrile possesses multiple acidic α-hydrogens. Once formed, the enolate can react with a suitable benzoylating agent, such as benzoyl chloride or a Weinreb amide, to yield this compound. rsc.org The general principle of enolate alkylation involves the nucleophilic attack of the enolate on an electrophilic carbon, a fundamental transformation in organic synthesis. patsnap.com

A study on the acylation of primary and secondary alkyl cyanides demonstrated the efficient synthesis of β-ketonitriles using N-acylbenzotriazoles as acylating agents. bu.edu.eg This method provides a direct route to compounds structurally similar to this compound.

Table 1: Comparison of Bases for Enolate Formation

BaseStrengthSteric HindranceTypical ConditionsResulting Enolate
Lithium Diisopropylamide (LDA)StrongHigh-78 °C, THFKinetic
Sodium Hydride (NaH)StrongLowRoom Temp, THFThermodynamic
Sodium Ethoxide (NaOEt)WeakerLowRoom Temp, EtOHThermodynamic

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are highly effective for the synthesis of ketones from nitriles. chemistrysteps.commasterorganicchemistry.comucalgary.cachadsprep.com This approach involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. ucalgary.ca

The reaction proceeds through the formation of an intermediate imine anion, which is subsequently hydrolyzed in an aqueous workup to yield the ketone. masterorganicchemistry.comucalgary.ca A key advantage of this method is that the ketone is not formed until the hydrolysis step, preventing further reaction of the organometallic reagent with the ketone product. ucalgary.ca For the synthesis of this compound, this would involve the reaction of a suitable organometallic benzoyl equivalent with hexanenitrile or, more commonly, the reaction of a butyl-containing organometallic reagent with benzoyl cyanide.

Research has shown that the addition of Grignard reagents to nitriles can be catalyzed by copper(I) salts, which is particularly useful for sterically hindered substrates. masterorganicchemistry.com The mechanism involves the formation of a new carbon-carbon bond through the nucleophilic attack of the organometallic reagent on the polar C≡N triple bond. chemistrysteps.com

Table 2: Examples of Organometallic Reagents in Ketone Synthesis from Nitriles

Organometallic ReagentReactivitySubstrateProductReference
Phenylmagnesium BromideHighHexanenitrileThis compound (hypothetical) masterorganicchemistry.com
ButyllithiumHighBenzoyl CyanideThis compound (hypothetical) ucalgary.ca

Exploration of Functional Group Interconversions Leading to this compound

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comvanderbilt.eduic.ac.ukscribd.commit.edu These reactions are crucial for accessing a wide range of molecules from readily available starting materials.

The conversion of carboxylic acids and their derivatives into nitriles is a well-established synthetic strategy. researchgate.netpressbooks.pub One common method involves the dehydration of a primary amide. pressbooks.pubfiveable.mechemistry.coach This can be achieved using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). pressbooks.pubchemistry.coach In the synthesis of this compound, a precursor amide, 2-benzoylhexanamide, could be dehydrated to afford the target nitrile.

Another approach involves the direct conversion of carboxylic acids to nitriles, which can be accomplished using reagents like diphosphorus (B173284) tetraiodide in the presence of ammonium (B1175870) carbonate. researchgate.net More recent methods have explored the use of iron catalysts for the deoxynitrogenation of carboxylic acids. organic-chemistry.org

The nucleophilic substitution of an alkyl halide with a cyanide salt (e.g., NaCN or KCN) is a classic method for the synthesis of nitriles. pressbooks.pubfiveable.melibretexts.org This Sₙ2 reaction is most efficient for primary and secondary alkyl halides. pressbooks.pub In the context of this compound synthesis, a precursor such as 2-bromo-1-phenylhexan-1-one (B8628378) could be treated with a cyanide source to introduce the nitrile functionality.

Modern advancements in this area include the use of molecular iodine in aqueous ammonia (B1221849) for the direct conversion of benzylic and primary alkyl halides to their corresponding nitriles. organic-chemistry.orgresearchgate.net This method offers a potentially greener alternative to traditional cyanating agents.

Catalytic Approaches to this compound Synthesis

Catalytic methods represent the forefront of efficient and selective chemical synthesis. For this compound, these strategies focus on the catalytic activation of nitrile or carbonyl precursors to facilitate the crucial carbon-carbon bond formation.

Transition Metal-Mediated Cyclization and Cross-Coupling Strategies

Transition metal catalysis offers powerful tools for the construction of β-ketonitriles through various cross-coupling and carbonylative reactions. Palladium-based systems are particularly prominent in this area. One effective strategy is the palladium-catalyzed carbonylative α-arylation of nitriles. This method directly synthesizes β-ketonitriles from aryl halides, carbon monoxide (CO), and a nitrile, employing a catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand such as Xantphos. lookchem.com This approach allows for the selective formation of α-disubstituted β-ketonitriles under relatively low CO pressure. lookchem.com

Another palladium-catalyzed method involves the addition of organoboron reagents to dinitriles. organic-chemistry.org This reaction proceeds under acidic conditions and demonstrates high selectivity and excellent functional group tolerance. organic-chemistry.org The proposed mechanism begins with the formation of an arylpalladium species, which then coordinates to a cyano group, undergoes carbopalladation, and is subsequently hydrolyzed to yield the β-ketonitrile. organic-chemistry.org Tandem reactions starting from β-ketonitriles have also been developed, where a palladium catalyst facilitates the reaction with arylboronic acids and dimethyl sulfoxide (B87167) (DMSO) to create complex polysubstituted pyridines, showcasing the utility of the ketonitrile scaffold. acs.orgnih.gov

Beyond palladium, catalysts based on other transition metals like iron, ruthenium, and copper are effective for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" pathway. eie.grresearchgate.netliv.ac.uk In these reactions, the metal catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the nitrile anion before the metal-hydride species hydrogenates the resulting intermediate to yield the α-alkylated product, with water as the only byproduct. liv.ac.uk

Table 1: Comparison of Transition Metal-Catalyzed Syntheses for β-Ketonitrile Scaffolds

Catalyst System Reaction Type Precursors Key Features Reference
Pd(OAc)₂ / Xantphos Carbonylative α-Arylation Aryl Halide, Alkyl Nitrile, CO Direct synthesis; Forms α-disubstituted products. lookchem.com
Pd(acac)₂ / Bipyridine Carbopalladation Dinitrile, Organoboron Reagent High selectivity; Mild conditions. organic-chemistry.org
Ru-Pincer Complex α-Alkylation (Borrowing Hydrogen) Arylmethyl Nitrile, Alcohol Atom-economical; Water is the only byproduct. researchgate.net
Fe-PNP Complex α-Alkylation (Borrowing Hydrogen) Alkyl Nitrile, Primary Alcohol Utilizes earth-abundant metal; Proceeds via an olefin intermediate. liv.ac.uk
CuCl₂ / TMEDA α-Alkylation Aryl Acetonitrile, Benzyl Alcohol Low catalyst loading; C(sp³)-H functionalization of the alcohol. eie.gr
Organocatalytic Methods for Asymmetric Induction (if applicable)

Organocatalysis provides a metal-free alternative for synthesizing chiral molecules, and methods applicable to the formation of β-ketonitriles have been developed. A prominent strategy for achieving asymmetric induction is chiral phase-transfer catalysis (PTC). nih.gov In this approach, a chiral quaternary ammonium or phosphonium (B103445) salt ferries an anionic nucleophile from an aqueous or solid phase into an organic phase to react with an electrophile. For the synthesis of chiral β-ketonitriles, this typically involves the enantioselective cyanation of a β-keto ester or a related precursor. rsc.org

Cinchona alkaloids are frequently used as the chiral scaffold for the phase-transfer catalyst. bohrium.com These catalysts can induce high enantioselectivity in the electrophilic cyanation of β-keto esters using cyanating agents like hypervalent iodine(III) reagents. rsc.org The use of organic bases, such as 4-(dimethylamino)pyridine (DMAP), has been shown to be effective in this system, offering good reactivity and enantioselectivity under mild, operationally simple conditions. rsc.orgresearchgate.net

Another class of organocatalysts, N-heterocyclic carbenes (NHCs), can catalyze radical coupling reactions between aldehydes and radical precursors like azobis(isobutyronitrile) (AIBN) to efficiently synthesize β-ketonitriles that possess a quaternary carbon center at the α-position. researchgate.netresearchgate.net Furthermore, enantioselective electrophilic cyanation can be achieved using chiral boron enolates, which are then cyanated with an electrophilic cyanide source such as p-toluenesulfonyl cyanide (TsCN). researchgate.net Density Functional Theory (DFT) calculations suggest this latter reaction proceeds through a unique six-membered ring transition state to achieve high enantioselectivity. researchgate.net

Table 2: Selected Organocatalytic Methods for Asymmetric β-Ketonitrile Synthesis

Catalyst Type Reaction Key Features Reference
Chiral Phase-Transfer Catalyst (Cinchona Alkaloid-based) Electrophilic Cyanation of β-Keto Esters Metal-free; High enantioselectivity; Operationally simple. nih.govrsc.org
N-Heterocyclic Carbene (NHC) Radical Coupling of Aldehydes and AIBN Forms quaternary α-carbon centers; Mild, metal-free conditions. researchgate.netresearchgate.net
Chiral Borane (Ipc₂BH) / Base Electrophilic Cyanation of Boron Enolates Forms chiral β-ketonitriles from α,β-unsaturated ketones; High enantioselectivity. researchgate.net
Chiral Squaramide 1,6-Conjugate Addition Synthesis of chiral chromenes from β-ketonitriles, demonstrating their utility. rsc.org
Biocatalytic Pathways for Analogous Systems and Potential Adaptation

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. While direct biocatalytic synthesis of this compound is not prominently documented, research on analogous systems demonstrates significant potential. Evolved variants of cytochrome P411 enzymes have been successfully engineered to catalyze the synthesis of the constitutional isomer, (S)-3-benzoylhexanenitrile, with high enantiomeric excess (e.g., 94% e.e.). rsc.org These enzymatic reactions typically involve intramolecular C-H activation and subsequent bond formation, showcasing the power of directed evolution to create catalysts for specific, non-natural reactions. nih.govrsc.org

The broader enzymatic machinery for nitrile metabolism also suggests potential biocatalytic routes. A complete "nitrile pathway" has been identified in organisms like Pseudomonas chlororaphis, which involves a sequence of enzymes: an aldoxime dehydratase, a nitrile hydratase (NHase), an amidase, and an acyl-CoA synthetase. nih.gov This pathway facilitates the conversion of an aldoxime sequentially to a nitrile, amide, carboxylic acid, and finally to an acyl-CoA thioester. nih.gov Harnessing such a multi-enzyme cascade, perhaps in a one-pot system, could provide a sustainable and highly specific route to β-ketonitriles from simple biological feedstocks.

Mechanistic Elucidation of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic conditions and designing new catalysts. The formation of this compound can proceed through several intermediates depending on the chosen synthetic route.

Identification and Characterization of Reaction Intermediates

In classical base-mediated syntheses, the reaction proceeds through a nitrile-stabilized carbanion. This key intermediate is formed by the deprotonation of the α-carbon of hexanenitrile. The resulting anion exists in resonance with a ketene (B1206846) iminate anion, though calculations suggest the carbanion form with the negative charge localized on the carbon is more stable. nih.gov This nucleophilic anion then attacks an activated benzoyl source (e.g., an ester or N-acylbenzotriazole) to form the C-C bond.

In transition metal-catalyzed reactions, the intermediates are organometallic complexes. For instance, in the palladium-catalyzed addition of organoboron reagents to dinitriles, the proposed mechanism involves an arylpalladium species that coordinates to the nitrile, followed by a carbopalladation intermediate . organic-chemistry.org In "borrowing hydrogen" catalysis with ruthenium or iron complexes, key intermediates include metal-hydride species , an in situ-generated aldehyde , and a metal-bound enamine or vinyl nitrile adduct . researchgate.netliv.ac.uk

Organocatalytic pathways also feature distinct intermediates. In phase-transfer catalysis, a crucial intermediate is the chiral ion pair formed between the positively charged chiral catalyst (e.g., a protonated cinchona alkaloid derivative) and the deprotonated substrate enolate. rsc.org This non-covalent interaction is responsible for shielding one face of the nucleophile, leading to asymmetric induction. In reactions involving radical mechanisms, such as those catalyzed by NHCs, acyl radicals and cyanoalkyl radicals are key intermediates. rsc.org DFT calculations have been used to study the stability of these radical intermediates, for example, showing that imine-type radicals can be more stable than enamine-type radicals in certain systems. nih.gov

Kinetic and Thermodynamic Profiling of Key Steps

The formation of this compound is governed by both kinetic and thermodynamic factors. A key thermodynamic aspect is the keto-enol tautomerism of the final product. β-ketonitriles can exist in equilibrium between the keto form and two possible enol forms (Z and E). The position of this equilibrium is influenced by factors such as the solvent. researchgate.net Theoretical studies using DFT and the Polarized Continuum Model (PCM) can predict the relative energies and, therefore, the stability of these tautomers in different media. researchgate.net For many β-ketonitriles, the enol forms are the most relevant tautomers in solution. researchgate.net

The regioselectivity of the initial C-C bond formation is often under kinetic versus thermodynamic control. masterorganicchemistry.com When an unsymmetrical ketone is deprotonated, a strong, bulky base like lithium diisopropylamide (LDA) tends to form the less substituted (kinetic) enolate, whereas weaker, smaller bases under equilibrium conditions favor the more substituted (thermodynamic) enolate. masterorganicchemistry.com This principle is directly applicable to the acylation of nitriles, where the choice of base and reaction conditions can dictate the reaction outcome.

Kinetic analysis of related catalytic reactions reveals complex behavior, including potential autocatalysis and inhibition by byproducts. acs.org For example, in some titanium-catalyzed ketone-nitrile couplings, byproducts can act as catalysts for the product release step, changing the rate-determining step over the course of the reaction. acs.org Computational chemistry, particularly DFT, is an invaluable tool for profiling these steps. It allows for the calculation of activation free energies (ΔG‡) for key steps, such as the initial hydrogen abstraction in radical reactions, and for the mapping of the entire reaction pathway via Intrinsic Reaction Coordinate (IRC) calculations to confirm the connection between intermediates and transition states. nih.govrsc.org

Table 3: Calculated Thermodynamic Data for Tautomeric Equilibria of an Analogous β-Ketonitrile (Data adapted from theoretical studies on 2,3-diphenyl-3-oxopropanenitrile, illustrating typical relative stabilities)

Tautomer Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in DMSO (PCM)
Keto Form 3.53 4.88
Enol (Z) 0.44 1.13
Enol (E) 0.00 (Reference) 0.00 (Reference)

Source: Adapted from data in Magnetic Resonance in Chemistry, 2011. researchgate.net

Investigation of Rate-Determining Steps and Catalytic Cycles

This transformation is fundamentally a base-mediated process rather than a classic catalytic cycle where the catalyst is regenerated. The base is consumed stoichiometrically to generate the active nucleophile.

The accepted mechanism involves three primary stages:

Formation of the Nitrile Enolate: A strong base, such as n-butyllithium or potassium tert-butoxide, abstracts a proton from the carbon atom alpha to the nitrile group of hexanenitrile. This deprotonation results in the formation of a resonance-stabilized carbanion, known as a nitrile enolate. quimicaorganica.orgyoutube.commasterorganicchemistry.com The acidity of α-hydrogens in nitriles (pKa ≈ 25) necessitates the use of a potent base for efficient enolate generation. quimicaorganica.org This initial acid-base reaction is generally rapid.

Nucleophilic Attack: The newly formed nitrile enolate, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent, in this case, N-benzoylbenzotriazole. This step results in the formation of a transient tetrahedral intermediate. libretexts.orglibretexts.org

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the benzotriazole (B28993) anion, which is a stable and effective leaving group. thieme-connect.com This final step yields the desired product, this compound.

Rate-Determining Step

Kinetic studies of similar nucleophilic acyl substitution reactions indicate that the rate-determining step is typically the one with the highest energy barrier. masterorganicchemistry.com In the acylation of hexanenitrile, two steps are primary candidates: the nucleophilic attack of the enolate (Step 2) or the collapse of the tetrahedral intermediate (Step 3).

Detailed research findings suggest that for reactions involving highly reactive nucleophiles like nitrile enolates and efficient leaving groups like benzotriazole, the initial nucleophilic attack (Step 2) is the slower, and therefore, rate-determining step. 182.160.97 This is because this step involves the formation of a new carbon-carbon bond and the disruption of the relatively stable, resonance-delocalized enolate system. The formation of the enolate itself (Step 1) is a fast proton transfer, and the elimination of the good leaving group (Step 3) from the high-energy tetrahedral intermediate is also typically a low-energy, rapid process.

The following table outlines the key factors influencing the reaction rate, pinpointing the nucleophilic attack as the kinetic bottleneck.

StepDescriptionKinetic CharacteristicsFactors Influencing Rate
1Enolate Formation FastBasicity of the reagent, pKa of the nitrile's α-proton.
2Nucleophilic Attack Slow (Rate-Determining) Nucleophilicity of the enolate, electrophilicity of the acylating agent's carbonyl carbon.
3Elimination FastStability of the leaving group.

This interactive table summarizes the kinetic profile of the reaction steps.

Base-Mediated Cycle

While the acylation of hexanenitrile does not proceed via a true catalytic cycle due to the stoichiometric consumption of the base, the process can be visualized as a "base-mediated cycle." The base acts as a promoter, initiating the reaction by generating the reactive nucleophile. Without the base, the reaction would not proceed as the C-H bond of the nitrile is not sufficiently acidic to deprotonate otherwise.

The cycle can be illustrated as follows:

Initiation: The strong base deprotonates hexanenitrile, forming the nitrile enolate and the conjugate acid of the base.

Propagation: The nitrile enolate attacks the N-benzoylbenzotriazole, leading to the formation of this compound and the benzotriazole anion.

Termination (Product Formation): The reaction is quenched, and the product is isolated. The base is not regenerated in its active form.

The following table provides examples of bases used in similar α-acylation reactions and their typical roles.

BaseTypeRole in Reaction
n-Butyllithium (n-BuLi)Organolithium (Strong)Stoichiometric deprotonation to form the nitrile enolate.
Potassium tert-butoxide (t-BuOK)Alkoxide (Strong)Stoichiometric deprotonation.
Lithium diisopropylamide (LDA)Amide (Very Strong, Bulky)Complete and rapid deprotonation to favor the kinetic enolate. libretexts.org

This interactive table details the function of various bases in the synthesis.

Chemical Reactivity and Mechanistic Studies of 2 Benzoylhexanenitrile

Reactivity at the Nitrile Functionality

The nitrile group in 2-benzoylhexanenitrile is a versatile functional handle that can participate in a variety of chemical transformations. Its reactivity is characterized by the electrophilic carbon atom of the cyano group and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, thus activating the C≡N triple bond towards nucleophilic attack.

The nitrile functionality of this compound is susceptible to nucleophilic attack, leading to a range of important derivatives.

Hydrolysis to Carboxylic Acids and Amides: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. Complete hydrolysis yields a β-ketoacid, which may be prone to decarboxylation upon heating.

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of water. Tautomerization of the resulting imidic acid forms the corresponding amide. Further hydrolysis of the amide leads to the carboxylic acid and ammonia (B1221849).

Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation of the nitrogen leads to the imidic acid, which tautomerizes to the amide. Continued hydrolysis under basic conditions affords the carboxylate salt, which upon acidic workup gives the carboxylic acid.

ReactantReagents and ConditionsExpected Major Product
This compoundH₃O⁺, Δ2-Benzoylhexanoic acid
This compound1. NaOH (aq), Δ; 2. H₃O⁺2-Benzoylhexanoic acid
This compoundH₂SO₄ (conc.), H₂O (cold)2-Benzoylhexanamide

Conversion to Amines: The nitrile group can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

While less common than for alkenes and alkynes, the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. For instance, in [3+2] cycloadditions with azides, the nitrile group of β-ketonitriles can lead to the formation of tetrazoles.

Selective reduction of the nitrile group in the presence of the ketone is a significant challenge due to the reactivity of both functionalities towards many reducing agents.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the nitrile and the ketone. The expected product would be a γ-amino alcohol.

Partial Reduction to Aldehydes: The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures can sometimes achieve the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to yield an aldehyde. However, the ketone functionality would also be susceptible to reduction.

Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney nickel or palladium) can also reduce the nitrile to a primary amine. The ketone would also be reduced under these conditions, typically to a secondary alcohol. The selectivity can sometimes be influenced by the choice of catalyst and reaction conditions.

ReagentExpected Product of Nitrile Reduction (assuming ketone is also reduced)
LiAlH₄ followed by H₂O3-Amino-1-phenylheptan-1-ol
H₂, Raney Ni3-Amino-1-phenylheptan-1-ol

Reactivity at the Ketone Functionality

The benzoyl group of this compound contains a carbonyl group that is a primary site for nucleophilic attack and reactions involving the adjacent α-carbon.

The carbonyl carbon is electrophilic and readily undergoes addition reactions with a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reagent that would selectively reduce the ketone in the presence of the nitrile.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl carbon to form tertiary alcohols after an acidic workup.

ReactantReagents and ConditionsExpected Major Product
This compoundNaBH₄, CH₃OH2-(1-Hydroxy-1-phenylmethyl)hexanenitrile
This compound1. CH₃MgBr, Et₂O; 2. H₃O⁺2-(1-Hydroxy-1-phenyl-ethyl)hexanenitrile
This compound1. PhLi, Et₂O; 2. H₃O⁺2-(1-Hydroxy-1,1-diphenyl-methyl)hexanenitrile

The α-carbon of this compound, situated between the electron-withdrawing benzoyl and cyano groups, is highly acidic. This acidity facilitates deprotonation to form a resonance-stabilized enolate, which is a key intermediate in various reactions.

Enolate Formation and Alkylation: Treatment with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), will generate the enolate. This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in α-alkylation reactions. Given that the α-position is already substituted with a butyl group, further alkylation would lead to a quaternary α-carbon.

Knoevenagel Condensation: As a compound with an active methylene (B1212753) group (made highly acidic by two flanking electron-withdrawing groups), β-ketonitriles are excellent substrates for Knoevenagel condensations with aldehydes and ketones. In the case of this compound, the analogous reaction would involve the deprotonation at the α-carbon followed by nucleophilic attack on a carbonyl compound.

Use in Multicomponent Reactions: The acidic nature of the α-proton and the presence of the nucleophilic enolate make β-ketonitriles valuable components in various multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. eie.gr

Reaction TypeReagentsExpected Intermediate/Product Type
α-Alkylation1. NaH; 2. CH₃I2-Benzoyl-2-methylhexanenitrile
Aldol-type reaction1. Base; 2. Benzaldehyde; 3. WorkupAdduct from the reaction of the enolate with benzaldehyde

Chemo- and Regioselective Reduction of the Ketone

The presence of two reducible functional groups, the ketone and the nitrile, in this compound necessitates the use of selective reducing agents to achieve desired transformations. The selective reduction of the ketone to a secondary alcohol, while leaving the nitrile group intact, is a valuable transformation.

A variety of reducing agents can be employed for the chemoselective reduction of the ketone in α-cyanoketones. The choice of reagent is crucial for achieving high yields of the corresponding cyanohydrin. For instance, sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce ketones in the presence of nitriles under controlled conditions. The reactivity can be further tuned by using modified borohydride reagents or by adjusting the reaction temperature and solvent.

A study on the chemoselective reduction of α-cyano carbonyl compounds demonstrated the use of Diisobutylaluminium hydride (DIBAL-H) for the selective transformation of these substrates. nih.gov While this study focused on the reductive tautomerization to form β-enamino carbonyl compounds, it highlights the possibility of modulating the reactivity of α-cyanoketones with specific reagents. nih.gov

The table below illustrates the typical conditions for the chemoselective reduction of ketones in the presence of other functional groups, which can be extrapolated to this compound.

Reducing Agent Solvent Temperature (°C) Typical Outcome for α-Cyanoketones
Sodium Borohydride (NaBH₄)Methanol/Ethanol0 - 25Selective reduction of the ketone to a secondary alcohol.
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether/THF-78 to 0Typically reduces both ketone and nitrile groups.
Diisobutylaluminium Hydride (DIBAL-H)Toluene/Hexane-78 to 0Can be selective depending on stoichiometry and conditions. nih.gov

This is an interactive data table based on general principles of organic chemistry.

Conjugate Reactivity and Tautomerism Involving Both Functional Groups

Keto-Enol Tautomerism:

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. osmarks.netlibretexts.orgmasterorganicchemistry.comlibretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.combyjus.com The equilibrium generally favors the keto form; however, the enol form can be a key intermediate in various reactions. osmarks.netmasterorganicchemistry.com

The presence of the electron-withdrawing nitrile group at the α-position increases the acidity of the α-hydrogen, facilitating the formation of the enolate intermediate under basic conditions. libretexts.orglibretexts.org This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylations and aldol-type condensations.

Conjugate Reactivity:

While this compound itself is a saturated compound, the introduction of a double bond in the hexanenitrile (B147006) chain, specifically in conjugation with either the benzoyl or the nitrile group, would introduce the possibility of conjugate addition reactions. wikipedia.org In such an α,β-unsaturated derivative, the β-carbon becomes electrophilic and susceptible to attack by nucleophiles. wikipedia.org This type of reaction, also known as a Michael addition, is a powerful tool for carbon-carbon bond formation. beilstein-journals.org

The reactivity of α,β-unsaturated nitriles as Michael acceptors has been well-documented. acs.orgresearchgate.net The addition of nucleophiles to these substrates provides access to a wide range of functionalized nitrile compounds. acs.orgresearchgate.net Similarly, α,β-unsaturated ketones are classic Michael acceptors. nih.gov The presence of both functionalities in a hypothetical unsaturated derivative of this compound would present interesting challenges and opportunities for regioselective conjugate additions.

Catalyzed Transformations of this compound and its Derived Species

Catalysis offers efficient and selective routes for the transformation of this compound and its derivatives. Both homogeneous and heterogeneous catalysts can be employed to achieve specific chemical outcomes.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions. wikipedia.orgfiveable.me For this compound, homogeneous catalysts could be utilized for a variety of transformations.

For instance, transition metal complexes can catalyze hydrogenation reactions. While the chemoselective reduction of the ketone has been discussed, specific homogeneous catalysts, such as those based on rhodium or ruthenium, could offer high enantioselectivity in the reduction of the ketone to a chiral alcohol. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions could be envisioned if a suitable leaving group is introduced on the benzoyl ring or the hexanenitrile chain. researchgate.net These reactions are fundamental in the formation of new carbon-carbon bonds. researchgate.net

The table below provides examples of homogeneous catalytic systems that could be relevant for the transformation of this compound or its derivatives.

Catalyst Type Reaction Potential Application for this compound
Rhodium-phosphine complexesAsymmetric HydrogenationEnantioselective reduction of the ketone to a chiral alcohol.
Palladium(0) complexesCross-coupling (e.g., Suzuki, Heck)Functionalization of the aromatic ring or the aliphatic chain.
Ruthenium pincer complexesOxa-Michael Addition nih.govAddition of alcohols to an unsaturated derivative. nih.gov

This is an interactive data table illustrating potential applications of homogeneous catalysis.

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling, contributing to more sustainable chemical processes.

For this compound, heterogeneous catalysts could be particularly useful for hydrogenation reactions. For example, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the reduction of various functional groups. organic-chemistry.org By carefully selecting the reaction conditions, such as pressure, temperature, and solvent, it may be possible to achieve the selective reduction of the ketone over the nitrile, or vice versa.

The synthesis of α-cyanoketones can sometimes be promoted by heterogeneous catalysts. researchgate.net For instance, a fluoride (B91410) catalyst supported on a polymer has been used for the synthesis of β-cyano ketones. researchgate.net This highlights the potential of using solid-supported catalysts for reactions involving the nitrile functionality of this compound.

The following table summarizes potential applications of heterogeneous catalysis for this compound.

Catalyst Reaction Type Potential Outcome
Palladium on Carbon (Pd/C)HydrogenationReduction of the ketone and/or nitrile.
Raney NickelHydrogenationReduction of the nitrile to a primary amine.
Supported Gold NanoparticlesCyanosilylation nih.govIn a derivative, could be used for C-C bond formation. nih.gov

This is an interactive data table illustrating potential applications of heterogeneous catalysis.

Derivatives and Analogues of 2 Benzoylhexanenitrile: Synthesis and Advanced Applications

Design Principles for Structurally Related Analogues and Libraries

The design of analogues and derivatives based on the 2-benzoylhexanenitrile scaffold is a strategic process aimed at systematically modifying its structure to enhance or explore its chemical and biological properties. This process relies on established principles of medicinal chemistry and organic synthesis, including rational design and scaffold derivatization.

Rational Design Based on Electronic and Steric Parameters

Rational design guides the modification of a lead compound by considering the physicochemical properties of the substituents. These modifications are primarily governed by electronic and steric parameters, which influence the molecule's conformation, reactivity, and potential interactions with biological targets. nih.govnih.gov

Electronic Effects: The electronic nature of substituents on the benzoyl ring or the hexanenitrile (B147006) chain can profoundly alter the molecule's properties. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy (B1213986), alkyl) on the aryl ring modify the electron density of the carbonyl group and the aromatic system. These changes can impact the reactivity of the ketone, the acidity of the α-proton, and non-covalent interactions like hydrogen bonding or π-π stacking. For instance, an electron-withdrawing substituent on the benzene (B151609) ring can make the σ*(Ccarbonyl–Caryl) orbital a better electron acceptor, influencing the molecule's electronic and reactive properties. wikipedia.org

Steric Effects: The size and spatial arrangement of atoms, or steric effects, are critical in determining molecular shape and can dictate selectivity in chemical reactions. wikipedia.org Introducing bulky substituents on the hexanenitrile chain or at the ortho-positions of the benzoyl ring can create steric hindrance, which may favor specific reaction pathways or influence the binding affinity to a target by forcing the molecule into a particular conformation. The gauche effect, a stereoelectronic phenomenon, demonstrates how non-obvious conformations can be favored due to orbital overlap, a principle that can be exploited in designing analogues with specific three-dimensional structures. wikipedia.org

A summary of how these parameters can be modulated is presented in the table below.

ParameterModification StrategyPotential Impact
Electronic Introduction of electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on the benzoyl ring.Increases electrophilicity of the carbonyl carbon; increases acidity of the α-hydrogen.
Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on the benzoyl ring.Decreases electrophilicity of the carbonyl carbon; may enhance π-π stacking interactions.
Steric Introduction of bulky groups (e.g., tert-butyl) on the benzoyl ring or hexanenitrile chain.Induces specific conformations; can enhance selectivity in interactions by creating steric hindrance.
Introduction of linear vs. branched alkyl chains.Affects lipophilicity and molecular flexibility.
Stereoelectronic Strategic placement of donor (e.g., C-H bond) and acceptor (e.g., C-F antibonding orbital) groups.Stabilizes specific conformations (e.g., gauche effect), influencing overall molecular shape. wikipedia.org

Scaffold Derivatization Strategies

Scaffold derivatization involves the systematic modification of a core molecular structure—in this case, this compound—to generate a library of related compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to identify which parts of the molecule are essential for its activity.

Key strategies include:

Functional Group Interconversion: The existing nitrile and ketone functionalities serve as versatile handles for a wide range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up numerous avenues for further derivatization. nih.govresearchgate.net

Side Chain Modification: The hexanenitrile chain can be altered in length, branching, or saturation. This allows for the exploration of how lipophilicity and chain flexibility affect the compound's properties.

Aryl Ring Substitution: The benzoyl ring can be substituted with a variety of functional groups at the ortho, meta, and para positions. This is often achieved by using substituted starting materials or by direct functionalization of the aromatic ring. nih.gov This systematic substitution helps to probe the electronic and steric requirements for a desired property.

Synthetic Routes to Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved through targeted modifications of either the aliphatic nitrile chain or the aromatic benzoyl moiety.

Modification of the Hexanenitrile Chain (e.g., branching, unsaturation)

Modifying the six-carbon chain allows for fine-tuning of the molecule's steric properties and flexibility.

Branching: The introduction of alkyl branches onto the hexanenitrile chain can be accomplished through several synthetic strategies. One common approach involves the α-alkylation of a pre-existing nitrile. The electron-withdrawing nature of the nitrile group acidifies the α-protons, allowing for deprotonation with a strong base to form a carbanion, which can then be reacted with an alkyl halide. Another method involves starting with branched precursors, such as a branched halogenoalkane, which can be converted to a nitrile via nucleophilic substitution with a cyanide salt like potassium cyanide. libretexts.org Synthetically useful additions of alkyl radicals can also be performed on α,β-unsaturated fatty compounds, a strategy adaptable to nitrile synthesis. researchgate.net

Unsaturation: The introduction of double or triple bonds into the alkyl chain creates rigidification and can introduce new reactive sites. This is typically achieved through elimination reactions (e.g., dehydrohalogenation of a halogenated precursor) or by starting with unsaturated building blocks.

The table below outlines exemplary synthetic approaches for chain modification.

ModificationSynthetic MethodReagents and ConditionsProduct Type
Branching α-Alkylation1. Strong base (e.g., LDA) 2. Alkyl halide (R-X)α-Branched Nitrile
Nucleophilic SubstitutionBranched Alkyl Halide + KCNBranched Nitrile libretexts.org
Radical Additionα,β-Unsaturated Nitrile + Alkyl Radical Sourceβ-Alkyl Branched Nitrile researchgate.net
Unsaturation DehydrohalogenationHalogenated Nitrile + Strong Base (e.g., KOtBu)Unsaturated Nitrile

Derivatization of the Benzoyl Moiety (e.g., aryl substitutions)

Modifying the benzoyl group is a common strategy to alter the electronic properties of the molecule. This is typically achieved by introducing substituents onto the aromatic ring.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups onto the benzene ring, though this is often done on a precursor before it is attached to the nitrile chain to avoid side reactions. youtube.com

Use of Substituted Benzoyl Chlorides: A highly effective method involves the use of commercially available or synthesized substituted benzoyl chlorides. These can be reacted with the carbanion of hexanenitrile to form the desired substituted this compound derivative. medcraveonline.com This approach allows for the introduction of a wide array of substituents, including halogens, nitro groups, and methoxy groups. Benzoyl chloride derivatization is a robust technique used widely in chemical analysis for its efficiency. nih.govresearchwithrowan.com

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ with FeBr₃), and sulfonation can be performed on the benzoyl group, typically directing substituents to the meta position due to the deactivating effect of the ketone. youtube.com

Cross-Coupling Reactions: For more complex aryl substitutions, modern cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions can be employed on a halogenated benzoyl derivative to introduce new aryl, alkyl, or amino groups.

Exploration of Novel Chemical Transformations Exhibited by Derivatives

The unique structure of this compound derivatives, featuring adjacent ketone and nitrile functionalities, allows for a rich variety of chemical transformations beyond simple functional group modifications.

The nitrile group is highly versatile and can participate in numerous organic reactions. nih.gov Its unique reactivity stems from its electrophilic carbon center, nucleophilic nitrogen atom, and π-system. researchgate.net Nitriles are key participants in cycloaddition reactions, insertions, and as directing groups in C-H bond functionalization. nih.govresearchgate.net

Specific transformations include:

Annelation Reactions: The acidic α-proton makes these compounds suitable substrates for annelation reactions, such as the Robinson annelation. Reaction with α,β-unsaturated ketones (e.g., methyl vinyl ketone) after deprotonation can lead to the formation of new ring systems, yielding complex polycyclic structures. The use of α-cyano ketones in such reactions often proceeds in high yield due to the enhanced acidity of the α-proton with minimal steric hindrance. researchgate.net

Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, while [4+2] cycloadditions with dienes can form substituted pyridines after subsequent oxidation. nih.govresearchgate.net

Thorpe-Ziegler Reaction: In derivatives containing another nitrile or ester group elsewhere in the molecule, an intramolecular Thorpe-Ziegler reaction can be initiated by a base to form cyclic β-enaminonitriles or β-ketonitriles, which are valuable synthetic intermediates.

Reductive Cyclization: The ketone and nitrile groups can undergo a concerted or stepwise reductive cyclization in the presence of a suitable reducing agent to form cyclic amines or amino alcohols, providing access to heterocyclic scaffolds.

These advanced transformations highlight the synthetic utility of this compound derivatives as building blocks for more complex molecular architectures.

Utility of this compound as a Synthetic Intermediate and Building Block

This section was intended to provide a detailed overview of the compound's role in synthetic chemistry.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate complex molecules. The investigation sought to find examples where this compound serves as a key starting material in such reactions. However, no specific MCRs involving this compound have been documented in the available literature.

Foundation for Heterocyclic System Construction (e.g., isoxazolines, pyrimidines from nitrile)

The nitrile functional group is a well-known precursor for the synthesis of various nitrogen-containing heterocyclic rings. For instance, nitriles can be transformed into nitrile oxides, which then undergo cycloaddition reactions to form isoxazolines. Similarly, the nitrile group can participate in condensation reactions with amidines or other suitable reagents to construct the pyrimidine (B1678525) ring, a core structure in many biologically active molecules. Despite the theoretical potential for this compound to undergo these transformations, no specific examples of its use in the synthesis of isoxazolines, pyrimidines, or other related heterocyclic systems were found in the reviewed literature.

Intermediate in Complex Natural Product or Material Synthesis

The synthesis of natural products and advanced materials often relies on the use of versatile and strategically functionalized building blocks. This section aimed to identify instances where this compound has been employed as a crucial intermediate in the total synthesis of a complex natural product or in the construction of novel materials with advanced properties. The search did not yield any specific examples of its incorporation into such larger, more complex molecular architectures.

Theoretical and Computational Chemistry Studies on 2 Benzoylhexanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can elucidate the distribution of electrons and predict the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A hypothetical FMO analysis of 2-benzoylhexanenitrile would likely reveal the spatial distribution of these orbitals. The HOMO might be localized on the electron-rich phenyl ring of the benzoyl group, while the LUMO could be centered on the electron-withdrawing carbonyl and nitrile groups. The specific energies of these orbitals would need to be calculated.

Hypothetical Frontier Molecular Orbital Data for this compound

Molecular Orbital Energy (eV) Description of Likely Localization
HOMO Calculated Value Potentially localized on the aromatic ring and carbonyl oxygen.
LUMO Calculated Value Likely distributed over the carbonyl and nitrile functionalities.

This table presents hypothetical data that would be the target of a computational study.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, reflecting their high electronegativity. The hydrogen atoms of the phenyl ring and the alkyl chain would likely exhibit a positive potential.

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. This allows for the identification of the most stable, low-energy conformations (conformers) and the energy barriers between them. The relative energies of different conformers are influenced by factors such as steric hindrance and torsional strain. A detailed conformational analysis would reveal the preferred three-dimensional shape of the molecule in its ground state.

Computational Mechanistic Studies for Reaction Pathways

Computational chemistry is also instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, researchers can gain a deeper understanding of reaction kinetics and thermodynamics.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. For example, in a nucleophilic addition to the carbonyl carbon, the transition state would involve the partial formation of a new bond with the nucleophile and changes in the geometry of the carbonyl group.

Hypothetical Activation Energy Data for a Reaction of this compound

Reaction Type Reactants Transition State Energy (kcal/mol) Activation Energy (Ea) (kcal/mol)

This table illustrates the type of data that would be generated from a computational mechanistic study.

Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for the presence of a solvent, either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). These calculations can predict how the polarity and other properties of the solvent might stabilize or destabilize the reactants, transition states, and products, thereby altering the energetic landscape of the reaction.

Prediction and Interpretation of Spectroscopic Parameters for Methodological Development (e.g., NMR chemical shifts, IR vibrational frequencies for advanced analytical method development)

Computational chemistry offers robust methodologies for the prediction of spectroscopic parameters, which is invaluable for the development of advanced analytical methods for the characterization of this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved through computational modeling. acdlabs.comnih.govliverpool.ac.uk These calculations typically involve geometry optimization of the molecule followed by the application of specialized computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, to determine the magnetic shielding tensors of the nuclei. acs.org The predicted shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For novel compounds like this compound, such theoretical data can aid in the initial assignment of experimental spectra and can be particularly useful in distinguishing between potential isomers or conformational states.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cα-H 4.5 - 5.0 45 - 55
Cβ-H₂ 1.8 - 2.2 30 - 40
Cγ-H₂ 1.3 - 1.7 25 - 35
Cδ-H₂ 1.2 - 1.6 20 - 30
Cε-H₃ 0.8 - 1.2 10 - 20
Phenyl-H (ortho) 7.8 - 8.2 130 - 140
Phenyl-H (meta) 7.4 - 7.8 125 - 135
Phenyl-H (para) 7.5 - 7.9 130 - 140
C=O - 190 - 205

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

IR Vibrational Frequencies: The vibrational spectrum of this compound can also be simulated computationally. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. For this compound, key vibrational modes of interest would include the C=O stretch of the benzoyl group and the C≡N stretch of the nitrile group. libretexts.orgmsu.edulibretexts.orgmasterorganicchemistry.com The predicted frequencies can be used to aid in the interpretation of experimental IR spectra, helping to assign specific absorption bands to particular molecular motions. For instance, the carbonyl (C=O) stretching vibration in ketones typically appears in the range of 1680-1750 cm⁻¹, while the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹. libretexts.orglibretexts.org Computational studies on related molecules like benzonitrile have demonstrated the high accuracy achievable with modern theoretical methods in predicting these vibrational frequencies. frontiersin.org

Predicted Key IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Benzoyl C=O Stretch 1680 - 1700
Nitrile C≡N Stretch 2240 - 2260
Phenyl C-H Stretch 3000 - 3100

Note: These are typical frequency ranges and precise values for this compound would require specific computational calculations.

Molecular Dynamics Simulations for Solvent and Conformational Influences on Reactivity

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. nih.govnih.govnih.govnih.govnih.govnih.gov Such simulations can reveal how the molecule explores different shapes and how its environment influences its preferred conformations and, consequently, its reactivity.

The reactivity of a molecule is often dictated by its three-dimensional structure. For a flexible molecule like this compound, with its hexyl chain, different conformers will have different energies and may present different levels of steric hindrance or accessibility of the reactive centers (the carbonyl and nitrile groups). MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

Furthermore, the solvent environment can have a profound impact on chemical reactivity. nih.govwikipedia.org MD simulations can explicitly model the interactions between this compound and solvent molecules. For example, in a polar protic solvent, hydrogen bonding interactions with the carbonyl oxygen or the nitrile nitrogen could stabilize certain conformations or transition states, thereby affecting reaction rates. By running simulations in different solvents, it is possible to computationally screen for the optimal solvent for a particular reaction involving this compound. Studies on related benzoyl compounds have shown that solvent polarity can significantly influence reaction mechanisms and outcomes. researchgate.net

In Silico Catalysis and Ligand Design Studies

The functional groups present in this compound, namely the benzoyl and nitrile moieties, are common in molecules of medicinal and materials interest. researchgate.net Computational methods can be employed to explore the potential of this molecule as a substrate in catalytic reactions or as a building block for the design of new ligands.

In Silico Catalysis: The reactivity of the nitrile group is of particular interest. Computational studies on enzymes like nitrile hydratase have elucidated the detailed mechanism of nitrile hydrolysis to amides. nih.govacs.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) methods are often used in these studies to model the enzymatic active site and the reaction pathway. Similar computational approaches could be applied to study the potential enzymatic or metal-catalyzed transformations of this compound. nih.gov For example, the addition of nucleophiles to the nitrile carbon is a common reaction, and theoretical calculations can predict the activation barriers for such processes with different catalysts.

Ligand Design: The benzoyl and nitrile groups of this compound can act as hydrogen bond acceptors and participate in other non-covalent interactions, making it a potential scaffold for ligand design. Molecular docking simulations could be used to predict the binding mode and affinity of this compound and its derivatives to a target protein active site. Furthermore, computational techniques can be used to design new molecules based on the this compound scaffold with improved binding properties. For instance, density functional theory calculations can be used to understand the electronic properties of the molecule and how they might influence its interactions with a biological target.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization of 2 Benzoylhexanenitrile and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For a molecule like 2-Benzoylhexanenitrile, with its distinct aromatic and aliphatic regions, a suite of advanced NMR experiments is required for complete assignment and characterization.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the precise bonding framework of this compound by revealing through-bond and through-space correlations between nuclei. emerypharma.comsdsu.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would display correlations between the methine proton at the C2 position and the adjacent methylene (B1212753) (CH₂) protons of the hexanenitrile (B147006) chain. Further correlations would be observed sequentially along the aliphatic chain, confirming the connectivity of the hexyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbons, providing unambiguous C-H bond correlations. columbia.edu Each proton signal in the ¹H NMR spectrum will show a correlation to a specific carbon signal in the ¹³C NMR spectrum. This is crucial for assigning the carbons of the hexyl chain and the benzoyl group. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons over two to three bonds. columbia.edu Key HMBC correlations for this compound would include the correlation from the ortho-protons of the benzoyl ring to the carbonyl carbon, and from the C2 methine proton to both the carbonyl carbon and the nitrile carbon. These correlations definitively link the benzoyl group to the C2 position of the hexanenitrile moiety. youtube.com

Interactive Table: Predicted 2D NMR Correlations for this compound
Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)
H2 (methine)H3 (methylene)C2C1 (Carbonyl), C3, CN (Nitrile)
H3 (methylene)H2, H4C3C2, C4, C5
H4 (methylene)H3, H5C4C2, C3, C5, C6
H5 (methylene)H4, H6C5C3, C4, C6, C7
H6 (methylene)H5, H7C6C4, C5, C7
H7 (methyl)H6C7C5, C6
H-ortho (aromatic)H-metaC-orthoC1 (Carbonyl), C-ipso, C-meta
H-meta (aromatic)H-ortho, H-paraC-metaC-ortho, C-para, C-ipso
H-para (aromatic)H-metaC-paraC-meta

Dynamic NMR for Conformational Flux or Reaction Intermediates

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.orglibretexts.org For this compound, variable-temperature (VT) NMR experiments could be employed to study the rotational barrier around the C(O)-C(CN) single bond. At low temperatures, the rotation might be slow enough to result in distinct signals for different conformers, which would coalesce into averaged signals as the temperature is raised and the rotation becomes faster. libretexts.org This provides valuable thermodynamic data about the molecule's flexibility. Furthermore, DNMR can be used to detect and characterize transient reaction intermediates during chemical transformations. bohrium.com

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of this compound (C₁₃H₁₅NO) with high confidence, distinguishing it from other compounds with the same nominal mass. nih.gov For example, HRMS can differentiate between ions that appear identical in low-resolution instruments. researchgate.net This capability is indispensable for confirming the identity of newly synthesized products and for identifying unknown components in a reaction mixture. nih.gov

Interactive Table: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₃H₁₅NO
Theoretical Exact Mass201.11536 u
Typical HRMS Measurement201.1154 ± 0.0005 u
Ion Species (e.g., ESI+)[M+H]⁺, [M+Na]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu This process reveals characteristic fragmentation patterns that provide a structural fingerprint of the molecule. For this compound, a prominent fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and the C2 carbon, leading to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. sciengine.comcdnsciencepub.com Other expected fragments would arise from cleavages along the alkyl chain. Analyzing these pathways helps to confirm the structure and can be used to differentiate isomers. sciengine.com

Interactive Table: Plausible MS/MS Fragmentation of this compound ([M+H]⁺, m/z 202.1226)
Precursor Ion (m/z)Proposed Fragment IonFragment StructureFragment m/z (Exact Mass)
202.1226Benzoyl cation[C₇H₅O]⁺105.0340
202.1226Phenyl cation[C₆H₅]⁺77.0391
202.1226Loss of butyl radical[C₉H₈NO]⁺146.0606
202.1226Loss of benzoyl radical[C₆H₁₂N]⁺98.0970

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups and monitoring their changes during a chemical reaction. photothermal.com

For this compound, IR and Raman spectroscopy are highly complementary. photothermal.com The IR spectrum would show a strong absorption for the polar carbonyl (C=O) group and a moderately intense, sharp absorption for the nitrile (C≡N) group. spectroscopyonline.com The Raman spectrum, conversely, would likely show a strong signal for the less polar but highly polarizable C≡N triple bond.

These techniques are invaluable for monitoring the synthesis of this compound. For instance, in a reaction forming the nitrile group, one could monitor the disappearance of a precursor's characteristic peak (e.g., a halide stretch) and the simultaneous appearance of the C≡N stretching vibration around 2220-2240 cm⁻¹. spectroscopyonline.com Similarly, the formation of the ketone can be tracked by the appearance of the C=O stretch in the 1680-1700 cm⁻¹ region. This real-time monitoring allows for the optimization of reaction conditions and the determination of reaction endpoints. irdg.org

Interactive Table: Key Vibrational Frequencies for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Nitrile (C≡N)Stretch2220 - 2240MediumStrong
Ketone (C=O)Stretch (conjugated)1680 - 1700StrongMedium
Aromatic C=CStretch1450 - 1600Medium-StrongMedium-Strong
Aliphatic C-HStretch2850 - 2960StrongStrong
Aromatic C-HStretch3000 - 3100MediumStrong

In-situ IR/Raman Spectroscopy for Kinetic Studies

In-situ vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-invasive method for monitoring chemical reactions in real-time. ou.edu These techniques allow for the direct observation of changes in the concentrations of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. lehigh.edu This provides invaluable kinetic data and mechanistic insights into the transformations of this compound.

For instance, in a hydrolysis reaction of this compound, in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be employed. The reaction progress can be followed by monitoring the disappearance of the nitrile (C≡N) stretching band, typically observed around 2240-2260 cm⁻¹, and the concurrent appearance of bands corresponding to the formation of a carboxylic acid or amide intermediate. The carbonyl (C=O) stretch of the benzoyl group (around 1680-1700 cm⁻¹) can also be monitored for any shifts or changes in intensity that may indicate intermediate formation or interaction with the reaction medium.

Similarly, in-situ Raman spectroscopy can provide complementary information. lehigh.edu It is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can obscure important spectral regions. researchgate.net The symmetric vibrations of non-polar bonds often yield strong Raman signals. By plotting the intensity of characteristic peaks against time, concentration profiles can be generated, from which reaction rates and kinetic parameters can be calculated. ou.edu

Table 1: Hypothetical In-situ IR Monitoring of this compound Hydrolysis This interactive table simulates the data that could be obtained from an in-situ IR experiment to study the kinetics of the acid-catalyzed hydrolysis of this compound to 2-benzoylhexanoic acid.

Time (minutes)Nitrile Peak Intensity (A.U.)Carboxylic Acid C=O Peak Intensity (A.U.)
01.000.00
100.850.15
200.720.28
300.610.39
600.370.63
900.220.78
1200.130.87

X-ray Crystallography of Co-crystals or Derivatives for Definitive Solid-State Structural Assignments

While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govcaltech.edu For a compound like this compound, which may be an oil or difficult to crystallize on its own, forming a co-crystal or a crystalline derivative is a common strategy to enable single-crystal X-ray diffraction (SC-XRD) analysis. caltech.edu

Co-crystallization involves combining the target molecule with a suitable co-former through non-covalent interactions, such as hydrogen bonding or π-stacking. nih.gov For this compound, a co-former could be a molecule capable of hydrogen bonding with the carbonyl oxygen or the nitrile nitrogen. The resulting co-crystal can then be subjected to SC-XRD. The analysis yields precise bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation. researchgate.net For a chiral molecule, the crystallographic data provides an absolute determination of its stereochemistry.

In cases where single crystals are not obtainable, X-ray Powder Diffraction (XRPD) can be used to characterize the bulk crystalline material, confirm the formation of a new crystalline phase (co-crystal), and in some cases, even solve the crystal structure. mdpi.comnih.gov

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Chemical FormulaC₁₃H₁₅NO • C₇H₅NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)15.60
c (Å)8.95
β (°)98.5
Volume (ų)1417.2
R-factor0.045

Chromatographic Techniques Coupled with Spectroscopic Detection for Reaction Mixture Analysis

Chromatographic methods are essential for separating the components of a complex reaction mixture, while coupling them with spectroscopic detectors allows for their identification and quantification.

GC-MS is the premier technique for the analysis of volatile and thermally stable compounds. mdpi.com In the context of this compound transformations, GC-MS would be used to identify any low molecular weight byproducts or degradation products. A sample of the reaction mixture is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for structural identification by fragmentation pattern analysis. nih.gov

For example, a decarboxylation side reaction during the hydrolysis of this compound might produce volatile ketones, which could be readily detected and identified by GC-MS.

For non-volatile, polar, or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.com This technique is ideal for analyzing the primary products and intermediates of this compound reactions, which are likely to be less volatile than the starting material. The reaction mixture is separated by a high-performance liquid chromatography (HPLC) system, and the eluent is directed into a mass spectrometer. nih.gov

LC-MS can be used to track the disappearance of the starting material and the appearance of products over time. The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of the products, further aiding in their identification. researchgate.net

Table 3: Hypothetical LC-MS Analysis of a Reaction Mixture This table shows simulated results from an LC-MS analysis of a reaction mixture involving this compound after a specific reaction time.

Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
3.5218.12262-Benzoylhexanoic acid
5.2202.1277This compound
2.1216.14342-Benzoylhexanamide

Since this compound is a chiral compound, determining the enantiomeric composition of the product is crucial, especially in asymmetric synthesis. Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most widely used method for separating enantiomers. researchgate.net

Enantiomers have identical physical properties in a non-chiral environment but interact differently with a chiral environment, such as the surface of a CSP. This differential interaction leads to different retention times, allowing for their separation and quantification. heraldopenaccess.us The enantiomeric excess (ee), a measure of the purity of the sample, can be calculated from the relative peak areas of the two enantiomers in the chromatogram. This analysis is fundamental to evaluating the effectiveness of a stereoselective synthesis. uma.es

Table 4: Simulated Chiral HPLC Data for Enantiomeric Excess Determination This interactive table represents the output from a chiral HPLC analysis to determine the enantiomeric purity of a synthesized sample of this compound.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(R)-2-Benzoylhexanenitrile10.49750095.0
(S)-2-Benzoylhexanenitrile12.12500

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.